molecular formula C9H5ClN4S B1497981 6-Chloro-3-thiophen-2-YL-[1,2,4]triazolo[4,3-B]pyridazine CAS No. 1032705-56-8

6-Chloro-3-thiophen-2-YL-[1,2,4]triazolo[4,3-B]pyridazine

Cat. No.: B1497981
CAS No.: 1032705-56-8
M. Wt: 236.68 g/mol
InChI Key: LSFZNWXRRZAWIN-UHFFFAOYSA-N
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Description

6-Chloro-3-thiophen-2-YL-[1,2,4]triazolo[4,3-B]pyridazine is a chemical compound characterized by its unique structure, which includes a thiophene ring, a chloro group, and a triazolopyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-thiophen-2-YL-[1,2,4]triazolo[4,3-B]pyridazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst. The reaction conditions may vary depending on the desired yield and purity, but generally include the use of solvents like dichloromethane or toluene.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to maximize yield and minimize by-products, ensuring a cost-effective and efficient production.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-thiophen-2-YL-[1,2,4]triazolo[4,3-B]pyridazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives with varying properties.

Biology: In biological research, 6-Chloro-3-thiophen-2-YL-[1,2,4]triazolo[4,3-B]pyridazine is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new treatments for various diseases, including cancer and infectious diseases.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 6-Chloro-3-thiophen-2-YL-[1,2,4]triazolo[4,3-B]pyridazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-B]pyridazine

  • 6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-B]pyridazine

  • 6-Chloro-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-B]pyridazine

Uniqueness: 6-Chloro-3-thiophen-2-YL-[1,2,4]triazolo[4,3-B]pyridazine stands out due to its specific substitution pattern and the presence of the thiophene ring, which imparts unique chemical and biological properties compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity continue to inspire new research and development efforts.

Properties

IUPAC Name

6-chloro-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN4S/c10-7-3-4-8-11-12-9(14(8)13-7)6-2-1-5-15-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFZNWXRRZAWIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C3N2N=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655536
Record name 6-Chloro-3-(thiophen-2-yl)[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032705-56-8
Record name 6-Chloro-3-(thiophen-2-yl)[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-3-thiophen-2-YL-[1,2,4]triazolo[4,3-B]pyridazine
Reactant of Route 2
6-Chloro-3-thiophen-2-YL-[1,2,4]triazolo[4,3-B]pyridazine
Reactant of Route 3
6-Chloro-3-thiophen-2-YL-[1,2,4]triazolo[4,3-B]pyridazine
Reactant of Route 4
6-Chloro-3-thiophen-2-YL-[1,2,4]triazolo[4,3-B]pyridazine

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